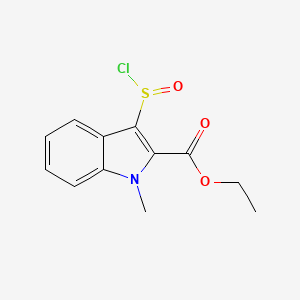
4-Benzylidene-6-chloro-4H-3,1-benzothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzylidene-6-chloro-4H-3,1-benzothiazine is a heterocyclic compound that belongs to the benzothiazine class These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylidene-6-chloro-4H-3,1-benzothiazine typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method includes the reaction of anthranilic acid with aroyl isothiocyanates to form thiourea derivatives, which then undergo cyclization to yield the benzothiazine ring . The reaction conditions often involve the use of concentrated sulfuric acid or other strong acids to promote ring closure .
Industrial Production Methods: Industrial production of benzothiazine derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Green synthesis methods, such as microwave-assisted reactions, are also being explored to reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 4-Benzylidene-6-chloro-4H-3,1-benzothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Aplicaciones Científicas De Investigación
4-Benzylidene-6-chloro-4H-3,1-benzothiazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
Comparison with Other Similar Compounds: 4-Benzylidene-6-chloro-4H-3,1-benzothiazine can be compared with other benzothiazine derivatives, such as:
4H-3,1-Benzothiazin-4-ones: These compounds have similar structures but differ in their substituents and biological activities.
Benzoxazinones: These compounds contain an oxygen atom instead of sulfur and exhibit different chemical and biological properties.
Uniqueness: The presence of the benzylidene and chloro substituents in this compound contributes to its unique chemical reactivity and biological activity, making it a valuable compound for research and development .
Comparación Con Compuestos Similares
- 4H-3,1-Benzothiazin-4-ones
- Benzoxazinones
- Thiazine derivatives
Propiedades
Número CAS |
647025-76-1 |
|---|---|
Fórmula molecular |
C15H10ClNS |
Peso molecular |
271.8 g/mol |
Nombre IUPAC |
4-benzylidene-6-chloro-3,1-benzothiazine |
InChI |
InChI=1S/C15H10ClNS/c16-12-6-7-14-13(9-12)15(18-10-17-14)8-11-4-2-1-3-5-11/h1-10H |
Clave InChI |
XHWCVLCQVSGSDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)Cl)N=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


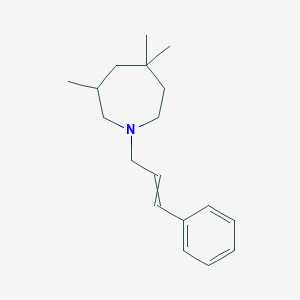
![Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)-](/img/structure/B12591970.png)

![1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene](/img/structure/B12591994.png)
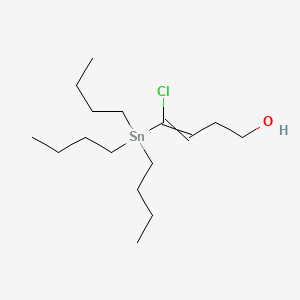
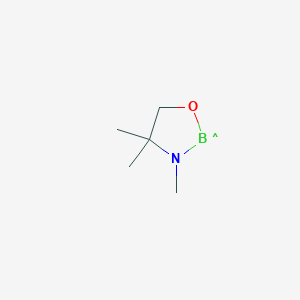
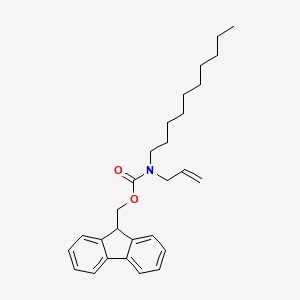
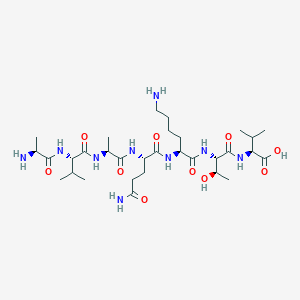



![4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine](/img/structure/B12592031.png)
![N-[(1S)-1-(4-bromophenyl)ethyl]formamide](/img/structure/B12592052.png)
